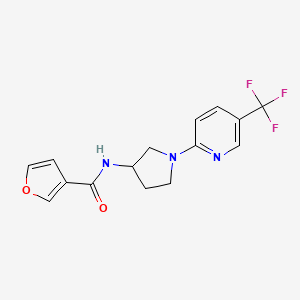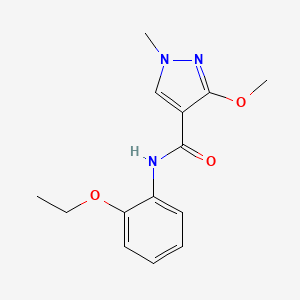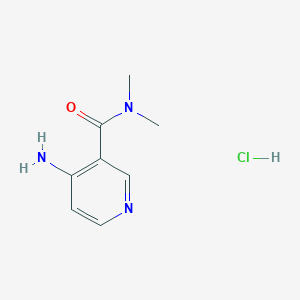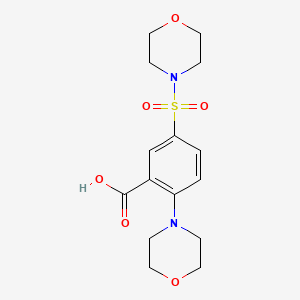![molecular formula C16H21NO2 B2754057 N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide CAS No. 2411219-54-8](/img/structure/B2754057.png)
N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as HPP-4382, this compound belongs to the class of enamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide has been found to exhibit potent antitumor and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide in laboratory experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide. One area of focus could be to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Additionally, this compound could be studied for its potential use in treating other inflammatory disorders, such as psoriasis and inflammatory bowel disease. Finally, further research could be conducted to identify potential side effects and toxicity of this compound, which would be important for its eventual use in clinical settings.
Synthesemethoden
The synthesis of N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide involves the reaction of 3-hydroxybenzaldehyde with cyclopropylmethylamine to form the Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has demonstrated anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[1-(3-hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(19)17(11-16(3)8-9-16)12(2)13-6-5-7-14(18)10-13/h4-7,10,12,18H,1,8-9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRHJJMECOBVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(CC2(CC2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)




![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2753991.png)



![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)